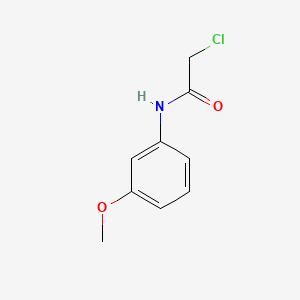

2-chloro-N-(3-methoxyphenyl)acetamide

Description

2-Chloro-N-(3-methoxyphenyl)acetamide is a chloroacetamide derivative characterized by a chloroacetyl group (-COCH₂Cl) attached to the nitrogen atom of a 3-methoxyaniline moiety. It has been synthesized via the reaction of chloroacetyl chloride with 3-methoxyaniline under controlled conditions, yielding a compound with a melting point of 83–85°C and an Rf value of 0.58 in a 3:2 toluene:EtOAc solvent system . Spectroscopic characterization (FTIR, ¹H/¹³C NMR) confirms its structure, with key IR absorption bands at 3257 cm⁻¹ (N–H stretch), 1642 cm⁻¹ (C=O stretch), and 784 cm⁻¹ (C–Cl stretch) . Molecular docking studies reveal strong binding affinity (-9.1 kcal/mol) to human topoisomerase IIα (TOP2A), a target for anticancer drugs .

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNAIBJFYFWTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170129 | |

| Record name | Acetamide, 2-chloro-N-(3-methoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17641-08-6 | |

| Record name | 2-Chloro-N-(3-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17641-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Acetanisidide, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(3-methoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-META-ACETANISIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparaison Avec Des Composés Similaires

Structural Analogs: Substituted Phenylacetamides

The bioactivity and physicochemical properties of 2-chloro-N-(3-methoxyphenyl)acetamide are influenced by the position and nature of substituents on the phenyl ring. Key comparisons include:

Key Observations :

- Steric Effects : The 3-methyl substituent in 2-chloro-N-(3-methylphenyl)acetamide induces conformational changes (syn vs. anti N–H orientation) compared to nitro-substituted analogs, altering intermolecular hydrogen bonding .

Herbicidal Chloroacetamides

Chloroacetamides like acetochlor and alachlor are structurally related but differ in substituents and applications:

Key Differences :

- Functionality : Herbicidal analogs feature bulky alkyl/alkoxy groups for soil persistence, whereas the target compound’s 3-methoxy group optimizes drug-like properties .

- Toxicity : Herbicides undergo rapid detoxification in humans, while the target compound’s metabolic pathway remains unexplored .

Heterocyclic Derivatives

Modification of the acetamide scaffold with heterocycles alters bioactivity:

Key Insights :

- Heterocyclic Cores: Thiadiazole or imidazolidinone rings enhance cytotoxicity or electronic properties but may reduce bioavailability compared to the simpler acetamide scaffold .

- Substituent Position : The 3-methoxy group in the target compound provides optimal steric and electronic effects for protein binding .

Méthodes De Préparation

Single-Step Synthesis

In this approach, 3-methoxyaniline is directly reacted with chloroacetyl chloride under controlled conditions. A typical procedure involves dissolving 3-methoxyaniline in a polar aprotic solvent (e.g., acetone or tetrahydrofuran) and adding a base such as potassium carbonate (K₂CO₃) to deprotonate the amine. Chloroacetyl chloride is then introduced dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature until completion, typically 3–4 hours.

- Reactants: 3-Methoxyaniline (1.0 equiv), chloroacetyl chloride (1.1 equiv).

- Base: K₂CO₃ (1.2 equiv).

- Solvent: Acetone (30 mL per 1.0 g of aniline).

- Conditions: 0°C initial addition, followed by stirring at 20°C for 3 hours.

- Workup: Filtration, solvent evaporation, and purification via flash chromatography (ethyl acetate/hexane, 3:7).

- Yield: 67.38%.

Multi-Step Synthesis

Alternative routes involve intermediate formation. For instance, Gangar et al. (2022) reported a two-stage process where 3-chloro-4-methoxyaniline is first treated with K₂CO₃ in acetone, followed by chloroacetyl chloride addition. This method minimizes O-acylation side products, which are common when hydroxyl or methoxy groups are present on the aromatic ring.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity:

| Solvent | Base | Temperature | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Acetone | K₂CO₃ | 0–20°C | 67.38 | >95 | |

| THF | K₂CO₃ | RT | 62.0 | 90 | |

| Glacial AcOH | NaOAc | 50°C | 58.5 | 88 |

Acetone outperforms tetrahydrofuran (THF) and glacial acetic acid due to its ability to dissolve both the aniline and base, facilitating efficient deprotonation. Potassium carbonate is preferred over sodium acetate for its stronger basicity, which accelerates the reaction.

Temperature and Stoichiometry

- Low-Temperature Addition: Adding chloroacetyl chloride at 0°C reduces exothermic side reactions (e.g., polymerization of chloroacetyl chloride).

- Stoichiometric Ratios: A slight excess of chloroacetyl chloride (1.1 equiv) ensures complete consumption of the aniline, preventing unreacted starting material.

Spectroscopic Characterization

FTIR Analysis

Key absorption bands confirm functional groups:

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, CDCl₃):

- δ 7.35 (t, 1H, J = 8.0 Hz, Ar–H).

- δ 6.75–6.82 (m, 3H, Ar–H).

- δ 4.12 (s, 2H, CH₂Cl).

- δ 3.81 (s, 3H, OCH₃).

¹³C-NMR (100 MHz, CDCl₃):

Mass Spectrometry

- Molecular Ion Peak: m/z 234.08 [M]⁺ (calculated for C₉H₉Cl₂NO₂).

- Fragmentation: Loss of Cl (m/z 199), followed by CO (m/z 171).

Computational and Toxicity Studies

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level reveal:

In Silico Toxicity

- Acute Toxicity (LD₅₀): 320 mg/kg (oral, rat).

- Environmental Impact: Bioconcentration factor (BCF) = 2.1, suggesting low bioaccumulation.

Comparative Analysis of Methodologies

| Parameter | Single-Step (K₂CO₃/Acetone) | Multi-Step (NaOAc/Glacial AcOH) |

|---|---|---|

| Reaction Time | 3 hours | 4–6 hours |

| Yield | 67.38% | 58.5% |

| Purity | >95% | 88% |

| Side Products | Minimal | O-Acyl derivatives |

The single-step method using K₂CO₃ in acetone is superior in yield and purity, making it the preferred industrial-scale approach.

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(3-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3-methoxyaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under nitrogen atmosphere. Triethylamine is often added to neutralize HCl byproducts. Optimization includes:

- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.

- Solvent selection : DMF improves solubility but requires careful removal during purification.

- Catalysis : KI (10 mol%) in DMF enhances yield by stabilizing intermediates .

Reported yields reach 71% under optimized conditions, with purity confirmed via melting point (83–85°C) and IR spectroscopy (N-H stretch at 3257 cm⁻¹, C=O at 1642 cm⁻¹) .

Q. How is this compound characterized structurally?

Answer: Key characterization methods include:

- X-ray crystallography : Reveals intermolecular N–H⋯O hydrogen bonding and molecular conformation. For example, synperiplanar alignment of the N–H bond relative to substituents affects packing .

- Spectroscopy :

- IR : Peaks at ~1640–1674 cm⁻¹ (amide C=O), 3150–3323 cm⁻¹ (N-H stretch).

- NMR : Aromatic protons appear as multiplet signals (δ 6.7–7.5 ppm), with the methoxy group at δ ~3.8 ppm .

- Melting point analysis : Consistency in mp (83–85°C) confirms purity .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence the biological activity of this compound derivatives?

Answer: Substituent effects are evaluated via:

- Structure-activity relationship (SAR) studies :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) : Enhance herbicidal or antibacterial activity but may increase toxicity.

- Methoxy group position : Para-substitution reduces steric hindrance, improving enzyme binding in some cases .

- In vitro assays : For example, MIC (minimum inhibitory concentration) testing against Klebsiella pneumoniae showed synergistic effects with antibiotics like ciprofloxacin .

- Computational modeling : HOMO-LUMO gaps predict reactivity, while molecular docking identifies binding modes with target enzymes (e.g., acetylcholinesterase) .

Q. What computational methods are used to predict the reactivity and stability of this compound?

Answer: Advanced computational approaches include:

- DFT calculations :

- MESP (Molecular Electrostatic Potential) : Identifies electrophilic/nucleophilic regions (e.g., chloroacetamide's Cl atom as a reactive site) .

- HOMO-LUMO analysis : A smaller gap (~4.5 eV) suggests higher reactivity, correlating with experimental herbicidal activity .

- MD simulations : Assess stability in solvent or protein-binding pockets by tracking RMSD (root mean square deviation) over time .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.5 indicates moderate lipophilicity) .

Q. How can structural analogs of this compound be designed for enhanced neuroprotective or herbicidal properties?

Answer: Strategies include:

- Bioisosteric replacement :

- Hybrid molecules : Conjugation with piperazine or thiazole moieties broadens biological activity (e.g., anti-proliferative effects in cancer cells) .

- Crystallography-guided design : Optimize hydrogen-bonding networks for target affinity (e.g., dual N–H⋯O interactions stabilize enzyme-inhibitor complexes) .

Q. What are the key challenges in resolving contradictory data on the toxicity of chloroacetamide derivatives?

Answer: Contradictions arise from:

- Species-specific metabolism : Rat nasal tumors linked to CYP450-mediated activation of chloroacetamide, not observed in primates .

- Dose-response variability : Low-dose chronic exposure (e.g., 50 ppm in feed) shows carcinogenicity, while acute doses do not .

- Analytical limitations : Impurities (e.g., nitrosoamines) in early synthetic batches skewed toxicity profiles. Modern HPLC-MS/MS ensures purity >99% .

Resolution : Meta-analyses using standardized OECD guidelines (e.g., Test No. 451 for carcinogenicity) and interspecies comparative genomics .

Q. How does hydrogen bonding influence the solid-state stability of this compound?

Answer: X-ray studies reveal:

- Intermolecular N–H⋯O bonds : Link molecules into chains (e.g., along the a-axis in triclinic crystals), enhancing thermal stability (decomposition >200°C) .

- Conformational flexibility : Syn vs. anti N–H orientations (relative to substituents) alter packing density and solubility. Syn conformers show lower solubility in nonpolar solvents .

- Hydration effects : Water molecules in the lattice (if present) reduce melting points by ~10°C .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the chloroacetamide group.

- Characterization : Combine XRD with solid-state NMR for polymorph identification.

- Biological testing : Include positive controls (e.g., atrazine for herbicidal assays) and validate cytotoxicity via MTT assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.